2-(Piperidin-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring fused with a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyrazine and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyrazine with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of piperazine derivatives.
Substitution: Substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Pyrazine: A six-membered ring containing two nitrogen atoms, known for its aromatic properties and use in various chemical syntheses.
Piperazine: A six-membered ring containing two nitrogen atoms, widely used in medicinal chemistry.
Uniqueness
2-(Piperidin-2-yl)pyrazine is unique due to the combination of the piperidine and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.
Properties
CAS No. |
383128-52-7 |
---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-piperidin-2-ylpyrazine |
InChI |
InChI=1S/C9H13N3/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h5-8,11H,1-4H2 |
InChI Key |
XOVVGXSUMIPXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.